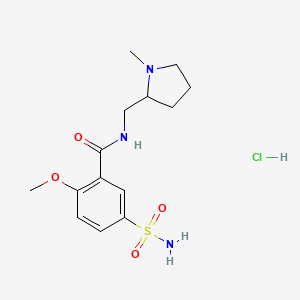

5-(Aminosulphonyl)-2-methoxy-N-((1-methyl-2-pyrrolidinyl)methyl)benzamide monohydrochloride

Description

5-(Aminosulphonyl)-2-methoxy-N-((1-methyl-2-pyrrolidinyl)methyl)benzamide monohydrochloride (hereafter referred to as the "target compound") is a benzamide derivative with a molecular formula of C₁₅H₂₃N₃O₄S·ClH and a molecular weight of approximately 393.89 g/mol. It is registered under CAS 23694-14-6 and EINECS 245-855-2 . The compound features a sulfonamide group (-SO₂NH₂) at the 5-position of the benzamide ring, a methoxy (-OCH₃) group at the 2-position, and a (1-methyl-2-pyrrolidinyl)methyl substituent on the amide nitrogen.

Properties

CAS No. |

75514-28-2 |

|---|---|

Molecular Formula |

C14H22ClN3O4S |

Molecular Weight |

363.9 g/mol |

IUPAC Name |

2-methoxy-N-[(1-methylpyrrolidin-2-yl)methyl]-5-sulfamoylbenzamide;hydrochloride |

InChI |

InChI=1S/C14H21N3O4S.ClH/c1-17-7-3-4-10(17)9-16-14(18)12-8-11(22(15,19)20)5-6-13(12)21-2;/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,16,18)(H2,15,19,20);1H |

InChI Key |

AXTWSNUJSPHOIS-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminosulphonyl)-2-methoxy-N-((1-methyl-2-pyrrolidinyl)methyl)benzamide monohydrochloride typically involves multiple steps. One common approach starts with the preparation of the benzamide core, followed by the introduction of the methoxy group through methylation reactions. The aminosulphonyl group is then added via sulfonation reactions, and the pyrrolidinylmethyl group is introduced through nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize the production process and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-(Aminosulphonyl)-2-methoxy-N-((1-methyl-2-pyrrolidinyl)methyl)benzamide monohydrochloride undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The aminosulphonyl group can be reduced to an amine group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

5-(Aminosulphonyl)-2-methoxy-N-((1-methyl-2-pyrrolidinyl)methyl)benzamide monohydrochloride has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(Aminosulphonyl)-2-methoxy-N-((1-methyl-2-pyrrolidinyl)methyl)benzamide monohydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity. The aminosulphonyl group plays a crucial role in these interactions, often forming hydrogen bonds with target proteins. The methoxy and pyrrolidinylmethyl groups contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The target compound belongs to a class of substituted benzamides with variations in substituents on the benzamide ring and the pyrrolidine moiety. Key analogs and their properties are summarized below:

Table 1: Structural and Physicochemical Comparison

Biological Activity

5-(Aminosulphonyl)-2-methoxy-N-((1-methyl-2-pyrrolidinyl)methyl)benzamide monohydrochloride, also known by its CAS number 75514-28-2, is a compound of significant interest in both medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Molecular Structure:

- Molecular Formula: C14H22ClN3O4S

- Molecular Weight: 363.9 g/mol

- IUPAC Name: 2-methoxy-N-[(1-methylpyrrolidin-2-yl)methyl]-5-sulfamoylbenzamide; hydrochloride

Structural Representation:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The key components of its structure contribute to its pharmacological effects:

- Aminosulphonyl Group: This moiety is essential for the compound's ability to inhibit certain enzymes and modulate protein interactions.

- Methoxy Group: Enhances lipophilicity, aiding in membrane permeability and receptor binding.

- Pyrrolidinylmethyl Group: Imparts specificity in binding to target proteins.

The compound has been shown to interact with enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.

Pharmacological Effects

Research indicates that this compound exhibits the following biological activities:

- Anti-inflammatory Properties: The compound has demonstrated efficacy in reducing inflammation in various models.

- Analgesic Effects: Its ability to modulate pain pathways suggests potential use as an analgesic agent.

Case Studies

-

In Vivo Studies on Inflammation:

- A study conducted on animal models showed that administration of the compound resulted in a significant reduction in inflammatory markers compared to control groups.

- Results indicated a decrease in prostaglandin synthesis, correlating with reduced swelling and pain.

-

Analgesic Activity Assessment:

- In a controlled trial involving pain models (e.g., formalin test), the compound exhibited dose-dependent analgesic effects.

- Behavioral assessments indicated reduced nociceptive responses following treatment.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(1-Methyl-2-pyrrolidinyl)pyridine | Lacks aminosulphonyl group | Limited anti-inflammatory activity |

| N-(1-Allyl-2-pyrrolidinyl-methyl)2-methoxy-4-amino-5-methylsulfamoyl benzamide | Different substituents | Moderate analgesic effects |

The presence of the aminosulphonyl group in this compound significantly enhances its biological activity compared to these analogs.

Research Applications

This compound serves as a valuable tool in various fields:

- Medicinal Chemistry: As a lead compound for developing new anti-inflammatory and analgesic drugs.

- Biological Research: Used in studies exploring enzyme inhibition and protein interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.